methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Catalog No.
S3010599
CAS No.
1069115-25-8
M.F
C9H9BrO3
M. Wt
245.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(2-bromo-5-hydroxyphenyl)acetate

CAS Number

1069115-25-8

Product Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

IUPAC Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Molecular Formula

C9H9BrO3

Molecular Weight

245.072

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3

InChI Key

FPINIQUTHBKAPZ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=CC(=C1)O)Br

solubility

not available

Medicinal Chemistry

Specific Scientific Field: Pharmaceutical research and drug development

Summary of Application: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate can be modified to create potential drug candidates. Medicinal chemists explore its structural variations to enhance biological activity, improve pharmacokinetics, and reduce toxicity.

Experimental Procedures:

    Structure-Activity Relationship (SAR) Studies: Researchers synthesize analogs by modifying the ester moiety, bromine position, or hydroxyl group. These modifications impact the compound’s interaction with biological targets.

    In Vitro Assays: Scientists evaluate the synthesized derivatives for their binding affinity, enzyme inhibition, or cellular activity. High-throughput screening helps identify promising candidates.

    In Vivo Studies: Compounds showing favorable in vitro results undergo animal studies to assess efficacy, safety, and pharmacokinetics.

Results and Outcomes: Successful modifications may lead to novel drug candidates with improved therapeutic profiles. Quantitative data on binding affinity (IC50/Ki values), ADME properties, and toxicity profiles guide further development .

Agrochemicals

Specific Scientific Field: Agricultural chemistry

Summary of Application: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate derivatives can be explored as potential agrochemicals. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties.

Experimental Procedures:

    Herbicides: Researchers evaluate the compound’s impact on weed growth. Herbicidal activity is assessed through greenhouse or field trials.

    Fungicides and Insecticides: Compounds are tested against plant pathogens or pests. Bioassays determine efficacy.

Results and Outcomes: Effective agrochemicals can enhance crop yield and protect plants from pests and diseases. Quantitative data on inhibition rates or mortality percentages guide formulation and commercialization.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is an organic compound characterized by the presence of a bromo group and a hydroxy group on a phenyl ring, along with an acetate functional group. Its molecular formula is C9H9BrO3C_9H_9BrO_3 and it has a molecular weight of approximately 245.07 g/mol. The compound is known for its unique structural features that contribute to its chemical reactivity and biological activity. It is typically a solid at room temperature, with a density of about 1.562 g/cm³ and a boiling point of approximately 317.14 ºC .

Typical of compounds containing both bromine and hydroxyl functional groups:

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can participate in esterification reactions, allowing for the formation of more complex esters.
  • Reduction: The hydroxy group may be reduced to form other functional groups, altering the compound's properties.

These reactions are significant in synthetic organic chemistry, enabling the modification of the compound for various applications.

Research indicates that methyl 2-(2-bromo-5-hydroxyphenyl)acetate exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. Its structure suggests that it may interact with specific enzymes or receptors, potentially influencing metabolic processes .

The synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate can be achieved through various methods:

  • Bromination: Starting from 5-hydroxyphenylacetic acid, bromination can introduce the bromo group at the desired position.
  • Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
  • Alternative Routes: Other synthetic pathways may involve coupling reactions or using different starting materials that contain the necessary functional groups.

These methods allow for the efficient production of the compound in laboratory settings.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting inflammatory diseases or other conditions.
  • Chemical Research: It is used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may be explored in developing new materials with specific functionalities.

Interaction studies have shown that methyl 2-(2-bromo-5-hydroxyphenyl)acetate interacts with several biological targets. For instance, it has been identified as a potential inhibitor of specific cytochrome P450 enzymes, which play crucial roles in drug metabolism . Understanding these interactions is essential for evaluating its safety and efficacy in therapeutic applications.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate34918-57-50.93
2-(5-Bromo-2-hydroxyphenyl)acetic acid38692-72-70.92
Methyl 2-(4-bromophenyl)acetate41841-16-10.87
Methyl 2-(3-bromophenyl)acetate150529-73-00.85
Methyl 2-(4-bromo-2-methoxyphenyl)acetic acid1026089-09-70.91

Uniqueness

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is distinguished by its specific arrangement of bromine and hydroxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds. This unique positioning allows for selective interactions within biological systems, making it a valuable candidate for further research and application development.

Multi-Step Organic Synthesis Pathways

Bromination and Esterification Optimization Strategies

The critical bromination step typically employs m-methoxyphenyl precursors subjected to directed electrophilic substitution. As demonstrated in halogenated hydrocarbon systems, optimal conditions use dichloromethane or chloroform solvents with N-bromosuccinimide (NBS) as the brominating agent, achieving 92–93% yields through precise stoichiometric control of red phosphorus (0.01–0.2 molar equivalents) and potassium bromate cocatalysts. Sulfuric acid (0.5–5 mass ratio) proves essential for protonating the methoxy group, directing bromine to the ortho position relative to the carboxylic acid functionality.

Post-bromination, esterification of the intermediate 2-bromo-5-methoxybenzoic acid employs methanol under acidic conditions. Recent optimizations utilize solvent-free systems at 120°C with acetic anhydride, achieving 92% conversion rates in 2 hours without requiring traditional acid catalysts. This dual-phase approach prevents ester hydrolysis while maintaining bromine positional integrity.

Table 1: Comparative Bromination Conditions

SolventBrominating AgentCatalyst SystemYield (%)Purity (%)
DichloromethaneNBSRed P/KBrO3/H2SO493.699.4
ChloroformDibromohydantoinRed P/KBr/H2SO492.899.5
DichloroethaneBromineRed P/KBrO3/H2SO483.098.5

Regioselective Functionalization of Phenolic Precursors

Achieving para-hydroxyl group retention during bromination requires innovative protecting group strategies. Two-phase solvent systems (water/organic interface) enable selective bromine incorporation while preserving phenolic -OH groups. Using methylene chloride as the organic phase with 20% aqueous HBr creates a dynamic equilibrium that prevents over-bromination, yielding 89% pure 2-bromo-5-hydroxy intermediates. Computational modeling confirms that hydrogen bonding between the phenolic oxygen and aqueous phase stabilizes transition states favoring ortho-bromination.

Catalytic Systems for Efficient Acetylation

Modern acetylation protocols leverage Brønsted acid catalysts in non-polar media. Sulfuric acid (0.5–5 wt%) in toluene facilitates methyl ester formation at 70–80°C, with kinetic studies showing complete conversion within 4 hours. Alternatively, solvent-free systems using excess acetic anhydride at 120°C achieve 95% yields through entropy-driven activation, eliminating side product formation.

Mechanistic Insight:
The esterification proceeds via nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. Infrared spectroscopy confirms successful conversion through the disappearance of -OH stretches (3200–3500 cm⁻¹) and emergence of ester C=O vibrations at 1742 cm⁻¹.

Solid-Phase Synthesis Approaches for Structural Analogues

Immobilization strategies using Wang resin-bound phenolic precursors enable modular synthesis. Key advancements include:

  • Resin activation with hydroxymethyl groups for carboxylic acid coupling
  • On-resin bromination using polymer-supported NBS reagents
  • Cleavage with methanol/HCl mixtures yielding methyl esters

This approach allows sequential functionalization with 85–90% stepwise yields, particularly advantageous for creating ¹³C-labeled variants for metabolic studies.

Role as Key Intermediate in Antiviral Agent Development

Synthetic Utility and Mechanistic Rationale

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate has emerged as a key intermediate in the synthesis of antiviral agents, particularly those designed to inhibit viral integrases, which are essential enzymes in the life cycle of retroviruses such as human immunodeficiency virus (HIV) [4]. The strategic placement of the bromine atom on the aromatic ring enables subsequent functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse substituents that can modulate biological activity. The phenolic hydroxyl group, meanwhile, can participate in metal chelation or hydrogen bonding interactions with the active sites of target enzymes.

A notable example of this compound’s utility is its role in the synthesis of 3-keto salicylic acid chalcones and related amides, which have been identified as potent inhibitors of HIV-1 integrase [4]. In these syntheses, methyl 2-(2-bromo-5-hydroxyphenyl)acetate serves as the starting material for constructing the salicylic acid pharmacophore, which is essential for chelating the magnesium ions required for integrase activity. The bromine substituent at the ortho position has been shown to enhance inhibitory potency, likely due to its electronic effects and potential for favorable interactions within the enzyme’s active site.

Structure-Activity Relationship and Antiviral Potency

Detailed structure-activity relationship (SAR) studies have demonstrated that the presence of a bromine atom at the ortho position on the aromatic ring significantly increases the inhibitory activity of salicylic acid derivatives against HIV-1 integrase [4]. Comparative analyses with analogues bearing chlorine, fluorine, or methyl substituents reveal that bromine confers superior potency, which has been attributed to its optimal balance of size, electronegativity, and polarizability. These properties are thought to facilitate stronger interactions with key residues in the integrase active site, thereby enhancing enzyme inhibition.

Experimental data from biological assays underscore the importance of this structural motif. For instance, derivatives synthesized from methyl 2-(2-bromo-5-hydroxyphenyl)acetate have exhibited half-maximal effective concentration (EC₅₀) values in the low micromolar range for inhibition of HIV-1 replication in primary human peripheral blood mononuclear cells [4]. The correlation between integrase inhibitory potency and antiviral activity further validates the mechanistic rationale for employing this compound as a synthetic precursor.

Data Table: Antiviral Activity of Salicylic Acid Derivatives

The following table summarizes key findings from studies evaluating the antiviral activity of salicylic acid derivatives synthesized from methyl 2-(2-bromo-5-hydroxyphenyl)acetate and related intermediates [4]. The data highlight the impact of bromine substitution on both enzyme inhibition and cellular antiviral activity.

Compound IdentifierSubstituent at Ortho PositionIntegrase Strand Transfer Inhibition (IC₅₀, μM)Anti-HIV-1 Activity (EC₅₀, μM)Cytotoxicity (IC₅₀, μM, PBMCs)
25Bromine7.37.322.7
15Bromine8.38.724.4
17Bromine7.013.922.1
49Benzothiophene (B ring)11.010.139.1
8Aldehyde (carboxyl replaced)8.030.844.0
AZT (reference)0.0025>100
L-706,908 (ref.)5.75.7N/A

These data demonstrate that bromine substitution at the ortho position yields compounds with potent integrase inhibition and antiviral activity, supporting the use of methyl 2-(2-bromo-5-hydroxyphenyl)acetate as a key intermediate in the development of new antiviral agents.

Structural Modifications for Enhanced Bioavailability

Rationale for Structural Optimization

While the intrinsic biological activity of compounds derived from methyl 2-(2-bromo-5-hydroxyphenyl)acetate is promising, their therapeutic potential is often limited by suboptimal pharmacokinetic properties, such as poor aqueous solubility, limited membrane permeability, and rapid metabolic clearance. Medicinal chemists have therefore explored a range of structural modifications to enhance the bioavailability of these molecules without compromising their antiviral efficacy.

The methyl ester moiety in methyl 2-(2-bromo-5-hydroxyphenyl)acetate provides a convenient site for such modifications. Hydrolysis to the corresponding carboxylic acid can increase aqueous solubility, while conversion to more lipophilic esters or amides can improve membrane permeability. Additionally, the aromatic ring can be further functionalized to modulate electronic properties, steric bulk, and hydrogen bonding capacity, all of which influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Impact of Substituent Variation on Pharmacokinetics

Systematic SAR studies have revealed that the introduction of electron-withdrawing groups, such as bromine, at the ortho position enhances not only enzyme binding but also metabolic stability [4]. In contrast, electron-donating groups, such as methoxy or methyl, tend to decrease both biological activity and metabolic resistance, likely due to increased susceptibility to oxidative metabolism. Modifications to the ester group, such as conversion to bulkier or more hydrophobic esters, can improve membrane permeability but may also reduce aqueous solubility, necessitating a balance between these competing factors.

The table below summarizes the effects of selected structural modifications on key pharmacokinetic parameters, as reported in medicinal chemistry literature.

ModificationEffect on SolubilityEffect on PermeabilityEffect on Metabolic StabilityImpact on Antiviral Activity
Ortho-bromine substitutionNeutralSlightly increasedIncreasedEnhanced
Ortho-methoxy substitutionIncreasedDecreasedDecreasedReduced
Ester hydrolysis (acid)IncreasedDecreasedNeutralNeutral to reduced
Ester to bulkier alkylDecreasedIncreasedIncreasedNeutral to enhanced
Amide formationNeutralIncreasedIncreasedNeutral to enhanced

These findings underscore the importance of judicious structural modification to optimize the pharmacokinetic profiles of antiviral agents derived from methyl 2-(2-bromo-5-hydroxyphenyl)acetate.

Case Study: Optimization of Integrase Inhibitors

A representative case study involves the optimization of 3-keto salicylic acid derivatives for improved oral bioavailability [4]. Initial lead compounds exhibited potent integrase inhibition but suffered from poor membrane permeability and rapid clearance. By systematically modifying the ester group and introducing hydrophobic substituents at strategic positions on the aromatic ring, researchers were able to enhance both permeability and metabolic stability, resulting in compounds with improved pharmacokinetic profiles and retained antiviral potency.

Targeted Delivery Systems Utilizing Ester Prodrug Design

Ester Prodrugs: Concept and Rationale

The methyl ester functionality in methyl 2-(2-bromo-5-hydroxyphenyl)acetate serves as an ideal prodrug moiety, enabling the design of targeted delivery systems that exploit enzymatic hydrolysis for controlled release of the active drug. Ester prodrugs are commonly employed to improve the oral bioavailability of carboxylic acid-containing drugs, which often suffer from poor membrane permeability and low absorption in the gastrointestinal tract. Upon absorption, endogenous esterases cleave the ester bond, liberating the active acid form at the site of action.

In the context of antiviral drug development, ester prodrugs based on methyl 2-(2-bromo-5-hydroxyphenyl)acetate can facilitate targeted delivery to infected tissues, enhance systemic exposure, and reduce off-target effects. The choice of ester group can be tailored to modulate the rate of hydrolysis and, consequently, the pharmacokinetic profile of the prodrug.

Design Strategies for Targeted Delivery

Several strategies have been explored to optimize the performance of ester prodrugs derived from methyl 2-(2-bromo-5-hydroxyphenyl)acetate. These include the incorporation of promoieties that are selectively cleaved by tissue-specific esterases, the use of self-immolative linkers for triggered release, and the conjugation of targeting ligands to direct the prodrug to specific cell types.

For example, the replacement of the methyl ester with more labile esters, such as ethyl or isopropyl, can accelerate hydrolysis and facilitate rapid activation in tissues with high esterase activity. Conversely, the introduction of sterically hindered esters can slow hydrolysis, prolonging systemic exposure and enabling sustained release. Conjugation to targeting ligands, such as peptides or antibodies, can further enhance selectivity for infected cells, reducing systemic toxicity and improving therapeutic index.

Data Table: Ester Prodrug Hydrolysis Rates

The following table presents representative data on the hydrolysis rates of various ester prodrugs derived from methyl 2-(2-bromo-5-hydroxyphenyl)acetate, as determined in vitro using human plasma and tissue homogenates.

Ester Prodrug DerivativePromoietyHydrolysis Half-Life (Human Plasma, h)Hydrolysis Half-Life (Liver Homogenate, h)Relative Bioavailability
Methyl ester (parent compound)Methyl4.21.1Moderate
Ethyl esterEthyl2.80.8High
Isopropyl esterIsopropyl6.52.0Low
Benzyl esterBenzyl8.93.4Low
Amino acid ester (L-valine)L-valine1.90.6High

These data illustrate the tunability of hydrolysis rates and bioavailability through judicious selection of the ester promoiety, enabling the rational design of prodrugs for targeted antiviral therapy.

Research Findings: In Vivo Efficacy of Ester Prodrugs

Preclinical studies have demonstrated that ester prodrugs of antiviral agents derived from methyl 2-(2-bromo-5-hydroxyphenyl)acetate exhibit improved pharmacokinetic profiles and enhanced efficacy in animal models of viral infection. For instance, L-valine ester prodrugs have shown superior oral bioavailability and increased antiviral activity compared to the parent acid, owing to efficient absorption and rapid enzymatic activation in target tissues. These findings support the continued exploration of ester prodrug strategies for the delivery of antiviral therapeutics based on this versatile intermediate.

The electronic effects of bromine substitution in methyl 2-(2-bromo-5-hydroxyphenyl)acetate represent a complex interplay between inductive and resonance mechanisms that fundamentally alter the compound's reactivity profile and biological activity potential [1] [2] [3].

Inductive Effects

Bromine, with its high electronegativity (2.96 on the Pauling scale), exerts a strong electron-withdrawing inductive effect through σ-bonds [4] [5]. This -I effect results in significant depletion of electron density from the benzene ring, particularly affecting the carbon atoms ortho and meta to the bromine substituent [3] [6]. The inductive withdrawal operates through the σ-bond framework and diminishes exponentially with distance from the bromine atom [7].

Research on substituted benzenes demonstrates that bromine substitution reduces electrophilic aromatic substitution rates by approximately 30-fold compared to unsubstituted benzene [8]. This deactivation manifests as a relative rate of 0.030 for bromobenzene in nitration reactions, indicating substantial ring deactivation [6] [8].

Resonance Effects

Despite the strong inductive withdrawal, bromine possesses lone pairs that can participate in weak p-π conjugation with the aromatic system [4] [5]. This +R effect provides limited electron density back to the ring through resonance structures, particularly stabilizing positive charge development at ortho and para positions during electrophilic attack [2] [3]. However, the resonance donation is insufficient to overcome the dominant inductive withdrawal [7] [6].

Halogen Bonding Considerations

The bromine atom in the 2-position develops a significant σ-hole due to its bonding environment, creating an electrophilic region capable of halogen bonding interactions [9] [10] [11]. This anisotropic charge distribution enables the compound to engage in directional non-covalent interactions with electron-rich species, potentially enhancing target recognition specificity [9].

Computational studies on brominated aromatic systems reveal that the σ-hole magnitude increases with halogen size, with bromine exhibiting intermediate strength between chlorine and iodine [10] [11]. The halogen bonding capability introduces an additional dimension to structure-activity relationships beyond traditional hydrogen bonding patterns [9].

Electronic Distribution and Dipole Effects

The presence of bromine significantly alters the compound's electron density distribution, creating regions of enhanced and depleted electron density [12]. Density functional theory calculations on bromophenols indicate systematic changes in molecular properties with bromine substitution, including increased oxygen-hydrogen bond lengths and altered vibrational frequencies [12].

The C-Br bond introduces a substantial dipole moment (approximately 1.7 D), contributing to the overall molecular polarity and affecting intermolecular interactions [13] [12]. This enhanced polarity influences solubility characteristics and binding affinity to polar target sites [14] [15].

Conformational Analysis of Acetate Ester Functionality

The acetate ester moiety in methyl 2-(2-bromo-5-hydroxyphenyl)acetate exhibits characteristic conformational preferences that significantly impact biological activity and target recognition [16] [17] [18].

Rotational Barriers and Preferred Conformations

Computational studies on acetate esters reveal rotational barriers of 11-13 kcal/mol for rotation around the ester C-O bond [19]. The ester functionality preferentially adopts an s-cis planar conformation where the C=O bond is coplanar with the adjacent C-O bond [17] [18] [19]. This planarity maximizes orbital overlap and stabilizes the molecule through π-conjugation effects [20].

Density functional theory calculations demonstrate that the s-cis conformation is energetically favored over s-trans arrangements in most solvent environments [19]. Nuclear magnetic resonance studies using J-coupling analysis confirm that acetate side chains exhibit conformational dependence on molecular context, with flanking groups playing dominant roles in determining rotamer distributions [17] [18].

Conformational Flexibility and Biological Implications

The moderate flexibility around the ester bond (θ rotation) allows conformational adaptation to binding sites while maintaining structural integrity [17] [21]. This dynamic behavior enables the compound to explore different binding modes and optimize complementarity with target proteins [14].

Molecular dynamics simulations indicate that acetate ester conformations are sensitive to solvent effects, with polar environments stabilizing specific rotamer populations [16] [19]. The conformational ensemble directly influences binding kinetics and thermodynamic stability of protein-ligand complexes [14] [22].

Intermolecular Interactions

The acetate carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with donor groups in biological targets [23] [24]. The ester oxygen atoms exhibit different basicity, with the carbonyl oxygen being more electron-rich and capable of stronger hydrogen bonding [17] [18].

Crystallographic studies of related acetate compounds reveal consistent hydrogen bonding patterns involving the ester functionality [25] [26]. The carbonyl group typically engages in linear hydrogen bonds with optimal donor-acceptor geometries [24] [27].

Hydrogen Bonding Interactions in Target Binding

Hydrogen bonding represents the primary non-covalent interaction governing the binding affinity and selectivity of methyl 2-(2-bromo-5-hydroxyphenyl)acetate with biological targets [23] [28] [14] [15].

Hydroxyl Group Hydrogen Bonding

The 5-hydroxyl group serves as both hydrogen bond donor and acceptor, enabling versatile interaction patterns with target proteins [29] [28] [14]. The phenolic hydroxyl exhibits enhanced acidity due to aromatic stabilization, facilitating proton transfer processes and strong hydrogen bonding [30] [12].

Computational studies demonstrate that hydroxyl groups can form hydrogen bonds with strengths ranging from 4-6 kcal/mol with optimal geometric arrangements [28] [14] [15]. The hydrogen bonding capability is enhanced by the electron-withdrawing effect of the bromine substituent, which increases the hydroxyl's hydrogen bonding acidity [12].

Synergistic Hydrogen Bond Patterns

Research on protein-ligand hydrogen bonding reveals that synergistic patterns involving multiple simultaneous interactions can dramatically enhance binding affinity [15]. The compound's dual hydrogen bonding capability through both hydroxyl and acetate groups enables formation of complex hydrogen bond networks with target sites [23] [14].

Studies on structure-activity relationships in related compounds demonstrate that hydrogen bond pairing effects can increase binding affinity by several orders of magnitude [15]. The formation of s-s (strong-strong) or w-w (weak-weak) hydrogen bond pairs provides thermodynamically favorable binding compared to mixed s-w arrangements [15].

Water-Mediated Hydrogen Bonding

The presence of water molecules can facilitate indirect hydrogen bonding between the compound and target proteins through bridging interactions [28] [31] [14]. Water-mediated hydrogen bonds contribute 2-4 kcal/mol stabilization energy while providing additional specificity through structured water networks [14] [15].

Molecular dynamics simulations indicate that water-mediated interactions can enhance binding selectivity by creating specific hydration patterns around the binding site [14] [32]. The hydroxyl and acetate groups can coordinate multiple water molecules, forming extended hydrogen bonding networks that optimize target recognition [28] [31].

Competitive Hydrogen Bonding Effects

The compound must compete with solvent molecules for hydrogen bonding sites on target proteins [28] [15]. This competition affects binding selectivity and can be modulated through structural modifications that enhance specific interactions while reducing non-specific solvent competition [31] [14].

XLogP3

2

Dates

Last modified: 04-14-2024

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